8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Industrial production methods often involve multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Chemical Reactions Analysis
8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce various functional groups.
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in the survival of tuberculosis bacteria . The compound’s effects are mediated through the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), which plays a crucial role in immune response regulation .
Comparison with Similar Compounds
8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds in the imidazo[1,2-a]pyridine family. Some of these similar compounds include:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its improved potency against tuberculosis.
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid: Another derivative with distinct chemical properties.
Biological Activity
8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes an imidazo[1,2-a]pyridine core with an ethyl group at the 8-position and a carboxylic acid functional group at the 2-position. This unique substitution pattern contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and other diseases. The carboxylic acid group plays a crucial role in binding to enzyme active sites, modulating their activity.
- Signal Transduction Modulation : The compound may interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. This interaction is critical for its potential use in cancer therapy .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Compounds in the imidazo[1,2-a]pyridine series have demonstrated significant antimicrobial effects against pathogens including Mycobacterium tuberculosis (MDR-TB and XDR-TB) and other resistant strains. The minimum inhibitory concentrations (MICs) for some derivatives are reported to be as low as 0.05 μM against resistant strains of TB .
- Antitumor Activity : Studies have indicated that imidazo[1,2-a]pyridine derivatives can act as antiproliferative agents against various cancer cell lines. For instance, certain derivatives were found to inhibit c-Met kinase activity, which is implicated in tumor growth and metastasis .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several studies highlight the biological activity of this compound:
-
Antitubercular Activity :
- A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their efficacy against Mycobacterium tuberculosis. Compounds with structural similarities to this compound exhibited MIC values ranging from 0.10 to 0.19 μM against the H37Rv strain and showed effectiveness against MDR-TB strains .
-
Anticancer Potential :
- Research focused on novel imidazopyridine hydrazone derivatives revealed that some compounds exhibited significant antiproliferative effects on c-Met expressing cancer cell lines. These findings suggest that modifications on the imidazo[1,2-a]pyridine scaffold can enhance anticancer properties through targeted enzyme inhibition .
- Toxicity Studies :
Table 1: Summary of Biological Activities
Activity Type | Target Pathogen/Cell Type | MIC (μM) | Reference |
---|---|---|---|
Antitubercular | Mycobacterium tuberculosis | ≤0.10 | |
Antitumor | c-Met expressing cells | N/A | |
Anti-inflammatory | Various inflammatory markers | N/A |
Table 2: Structure-Activity Relationship (SAR) Insights
Compound Variant | Modification | Biological Effect |
---|---|---|
Compound A | Ethyl group at position 8 | Enhanced antimicrobial activity |
Compound B | Methyl substitution | Improved anticancer efficacy |
Compound C | Hydroxyl addition | Increased anti-inflammatory properties |
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
8-ethylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-7-4-3-5-12-6-8(10(13)14)11-9(7)12/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
JYAPABUILUMWHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CN2C1=NC(=C2)C(=O)O |
Origin of Product |
United States |
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